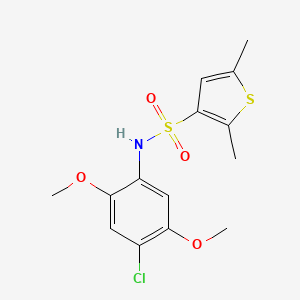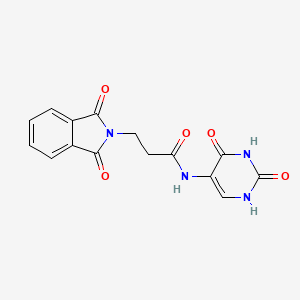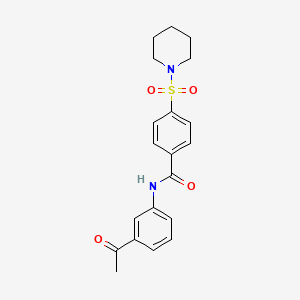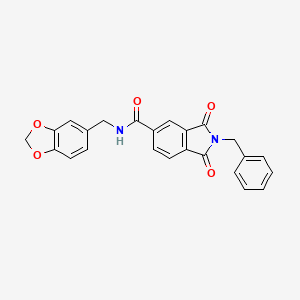
N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiophene ring substituted with a sulfonamide group and a phenyl ring substituted with chlorine and methoxy groups. Its distinct chemical properties make it a subject of interest in research and industrial applications.
Métodos De Preparación
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: Starting with a suitable thiophene precursor, the thiophene ring is functionalized with methyl groups at the 2 and 5 positions.
Introduction of the sulfonamide group: The thiophene derivative is then reacted with a sulfonyl chloride to introduce the sulfonamide group at the 3 position.
Substitution on the phenyl ring: The phenyl ring is chlorinated and methoxylated at the 4 and 2,5 positions, respectively.
Coupling reaction: Finally, the functionalized thiophene and phenyl derivatives are coupled under appropriate conditions to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonamide group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions, forming different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, yielding the corresponding sulfonic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Aplicaciones Científicas De Investigación
N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide involves its interaction with molecular targets, such as enzymes and receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the methoxy and chlorine substituents on the phenyl ring may enhance its binding affinity and specificity towards certain biological targets.
Comparación Con Compuestos Similares
N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide can be compared with other similar compounds, such as:
2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe): A potent hallucinogen with a similar phenyl ring substitution pattern.
4-Chloro-2,5-dimethoxyaniline: A simpler compound with similar substituents on the phenyl ring.
25C-NBOMe: Another hallucinogenic compound with a similar structure but different functional groups.
The uniqueness of this compound lies in its combination of a thiophene ring with a sulfonamide group and its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4S2/c1-8-5-14(9(2)21-8)22(17,18)16-11-7-12(19-3)10(15)6-13(11)20-4/h5-7,16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHWWIVXDTXVQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{2-[(4-benzoylbenzyl)oxy]phenyl}ethanone](/img/structure/B3505663.png)

![2-[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3505678.png)


![2-[4-(2-HYDROXYETHYL)PIPERAZINE-1-CARBONYL]-3H-BENZO[F]CHROMEN-3-ONE](/img/structure/B3505704.png)
![3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL 2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXYLATE](/img/structure/B3505714.png)
![4-{[(1-phenylcyclopentyl)carbonyl]amino}-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B3505715.png)
![2-chloro-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B3505721.png)


![N-(7-Acetyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B3505738.png)
